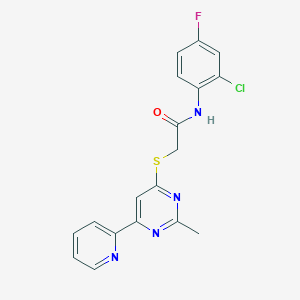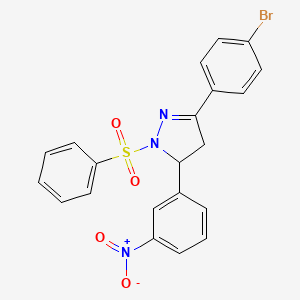![molecular formula C7H12Cl2N2O2 B2756136 [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride CAS No. 2344685-18-1](/img/structure/B2756136.png)
[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride” is a chemical compound with the molecular formula C7H10N2O2.2ClH . It is a derivative of azetidine, a four-membered ring with nitrogen as one of the members, and oxazole, a five-membered ring containing an oxygen and a nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an azetidine ring attached to an oxazole ring via a methylene bridge . The azetidine ring is a four-membered ring with one nitrogen atom, while the oxazole ring is a five-membered ring with one oxygen and one nitrogen atom . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 227.09 . The InChI code for this compound is 1S/C7H10N2O2.2ClH/c10-3-6-7(11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H .Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Synthesis
Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, related to [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol, can be successfully performed, providing key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates are significant due to their pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).
Synthesis of Imidazole Derivatives
The synthesis of new imidazole derivatives containing the β-lactam ring has been achieved using a process that involves the reaction of L-Histidine with acetic anhydride, resulting in Schiff bases and azetidinone derivatives (Askar, Ali, & Al-Mouamin, 2016).
Functionalized Oxazolidinones
A novel stereoselective synthesis of functionalized oxazolidinones from chiral aziridines has been developed, providing enantiomerically pure compounds. These are utilized in the efficient synthesis of (L)-homophenylalaninol analogues, demonstrating the compound's potential in synthesizing valuable biochemical products (Park et al., 2003).
Catalytic Asymmetric Addition in Organic Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, related to the compound of interest, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the compound's role in facilitating significant reactions in organic synthesis (Wang et al., 2008).
Antimicrobial Activity
Synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, which includes similar structures, has shown significant antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Patel & Patel, 2011).
Corrosion Inhibition
Studies have shown that oxazole derivatives, closely related to [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol, act as effective corrosion inhibitors on mild steel in hydrochloric acid medium. This suggests potential industrial applications in protecting metals from corrosion (Rahmani et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation . The resulting changes can include altered protein conformation, modulation of signal transduction pathways, or changes in gene expression .
Biochemical Pathways
Based on its structural similarity to other azetidine derivatives, it may potentially influence pathways related to cell proliferation, apoptosis, or oxidative stress .
Result of Action
Based on its structural similarity to other azetidine derivatives, it may potentially have anti-proliferative, anti-microbial, or antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-7355401 . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit its action.
Propiedades
IUPAC Name |
[5-(azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c10-3-6-7(11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLIXRJIGMDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(N=CO2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)
![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)


![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
![N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2756061.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2756062.png)
![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)
![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)
